![molecular formula C8H10N2 B569280 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine CAS No. 654676-62-7](/img/structure/B569280.png)

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine

Vue d'ensemble

Description

“6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and Cyclopenta[b]pyridine .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O. The reaction yields high results and excellent chemoselectivity .

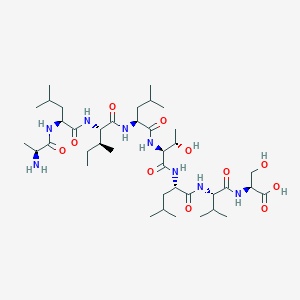

Molecular Structure Analysis

The molecular structure of “6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine” can be represented by the InChI code: InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 . The Canonical SMILES representation is: C1CC2=C(C1)N=CC=C2 .

Physical And Chemical Properties Analysis

The molecular weight of “6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine” is 119.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 .

Applications De Recherche Scientifique

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b]pyridine is significantly utilized in pharmaceutical research, particularly as a side-chain in the production of fourth-generation Cefpirome. It exhibits various biological activities, including potential antiulcer and anticancer properties. Its preparation methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route yielding up to 87.4% and showing promising development prospects (Fu Chun, 2007).

Chemical Synthesis and Modifications

The compound is a key component in synthesizing pyrimidines and tetrahydroquinolines through a one-pot, multi-step process. This process involves coupling, isomerization, Stork-enamine alkylation, and cyclocondensation, underscoring its versatility in chemical synthesis (Nasser A. M. Yehia, K. Polborn, T. Müller, 2002).

Catalytic Synthesis Approaches

Catalytic methods have been developed for synthesizing 6,7-Dihydro-5H-cyclopenta[b]pyridine, including the use of copper(I) chloride under autoclave conditions. This approach yields a product with over 60% efficiency and high purity, demonstrating the effectiveness of catalytic synthesis in producing this compound (Zhong Wei-hui, 2007).

Anticancer Research

Recent studies have explored the synthesis of novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives under high-pressure conditions, assessing their potential as anticancer agents. Preliminary tests showed promising results against several cancer cell lines, suggesting a potential role in anticancer drug design (H. Behbehani, Fatemah A. Aryan, K. Dawood, H. M. Ibrahim, 2020).

Propriétés

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBSOMPLLSUUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984078 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |

CAS RN |

654676-62-7 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B569219.png)